molecular formula C19H20F3N3O3 B2406745 2-(3-methoxyphenyl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one CAS No. 2380096-68-2

2-(3-methoxyphenyl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one

Cat. No.: B2406745
CAS No.: 2380096-68-2
M. Wt: 395.382
InChI Key: BMQWIHXCNOQCFN-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the trifluoromethyl group, and the attachment of the pyrimidinyl and methoxyphenyl groups. Common reagents used in these reactions include:

    Piperidine: A starting material for the piperidine ring.

    Trifluoromethylating agents: Such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Pyrimidine derivatives:

    Methoxyphenyl derivatives:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Replacement of the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its unique chemical properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenyl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanol: A similar compound with a hydroxyl group instead of a carbonyl group.

    2-(3-Methoxyphenyl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propane: A similar compound with a different alkyl chain.

Uniqueness

The uniqueness of 2-(3-methoxyphenyl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-methoxyphenyl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3/c1-27-15-4-2-3-13(11-15)12-17(26)25-9-6-14(7-10-25)28-18-23-8-5-16(24-18)19(20,21)22/h2-5,8,11,14H,6-7,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQWIHXCNOQCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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